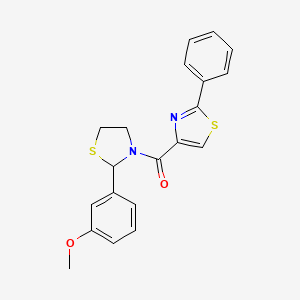

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone

Description

Properties

IUPAC Name |

[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S2/c1-24-16-9-5-8-15(12-16)20-22(10-11-25-20)19(23)17-13-26-18(21-17)14-6-3-2-4-7-14/h2-9,12-13,20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXABURUWYWRYAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with thiazolidine-2-thione in the presence of a base to form the thiazolidinyl intermediate. This intermediate is then reacted with 2-phenylthiazol-4-ylmethanone under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Sodium hydride, alkyl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidine derivatives

Substitution: Alkylated thiazole derivatives

Scientific Research Applications

Chemistry

In synthetic chemistry, (2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone serves as a building block for more complex molecular structures. Its unique combination of thiazolidine and thiazole rings allows for the development of derivatives with enhanced properties .

Biology

Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator. Studies have shown its potential in:

- Antimicrobial Activity: The compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties: Preliminary studies suggest that it may inhibit tumor cell proliferation, warranting further investigation into its mechanisms of action .

Medicine

The therapeutic potential of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone has been explored in several contexts:

- Anti-inflammatory Effects: Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound could also exhibit such effects .

- Drug Development: Its unique structure makes it a promising candidate for drug development targeting various diseases, including cancer and infections .

Industry

In industrial applications, this compound can be utilized in:

- Material Science: Its chemical properties allow for the development of new materials with specific functionalities, such as polymers and dyes .

Case Studies

-

Antimicrobial Activity Study : In vitro studies demonstrated that derivatives of this compound showed significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective potency .

Bacterial Strain MIC (µg/mL) E. coli 12 S. aureus 10 - Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that warrant further exploration into its mechanisms and potential clinical applications .

Mechanism of Action

The mechanism of action of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of aryl-thiazole and thiazolidinone methanones. Below is a detailed comparison with key analogs, focusing on structural variations, synthetic yields, physicochemical properties, and biological activities where available.

Substituent Position and Electronic Effects

A critical factor in differentiating these compounds is the position of the methoxy group on the phenyl ring and the presence of a thiazolidinone versus a simple thiazole ring.

Key Observations :

- Yield : Para-substituted analogs (e.g., 8b) generally exhibit higher yields (~75%) compared to meta-substituted derivatives (e.g., 8c, ~59%), likely due to steric and electronic factors during synthesis .

- Melting Points: Thiazole-based methanones with para-methoxy groups (8b) have higher melting points (105–106°C) than meta-substituted analogs (8c, 43–44°C), suggesting stronger intermolecular interactions in the solid state .

- Thiazolidinone Contribution: The thiazolidinone ring in the target compound may increase solubility in polar solvents compared to thiazole-only analogs, though this requires experimental validation.

Spectroscopic and Analytical Data

Structural confirmation for analogs relies on NMR and mass spectrometry:

Biological Activity

The compound (2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone represents a significant area of research within medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for various biological activities. The presence of the methoxy group on the phenyl ring enhances lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that thiazolidinone derivatives exhibit notable antitumor properties. For instance, compounds similar to our target have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as anticancer agents. Thiazole rings are particularly important for cytotoxic activity due to their structural characteristics that facilitate interaction with cellular targets .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| (2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone | Jurkat | TBD | TBD |

| Compound 9 | A-431 | 1.61 ± 1.92 | |

| Compound 10 | HT29 | 1.98 ± 1.22 |

Antimicrobial Activity

Thiazolidinones have demonstrated antimicrobial properties against a variety of pathogens. The compound's structure suggests it may inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or function .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 1.23 µg/mL | |

| Staphylococcus aureus | TBD | TBD |

Anti-inflammatory Properties

Thiazolidinones have also been investigated for their anti-inflammatory effects, particularly in models of acute inflammation. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and reduce neutrophil infiltration in inflamed tissues .

The biological activity of (2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes, which play a critical role in inflammatory processes.

- Induction of Apoptosis : Certain thiazolidinones can trigger apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction .

- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells.

Study on Zebrafish Model

A recent study examined the effects of thiazolidinone derivatives on zebrafish testicular tissue, revealing potential toxicological impacts at varying concentrations. The study highlighted ultrastructural changes in spermatogenic cells, indicating that while these compounds may possess beneficial pharmacological properties, they also require careful evaluation regarding safety and toxicity .

Synthesis and Evaluation

A series of thiazolidinone derivatives were synthesized and screened for biological activity. Notably, specific modifications to the phenyl and thiazole rings significantly influenced their efficacy against cancer cell lines and microbial pathogens .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (2-(3-Methoxyphenyl)thiazolidin-3-yl)(2-phenylthiazol-4-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between thiazolidinone precursors and arylboronic acids. For example, a Pd-catalyzed Suzuki-Miyaura coupling using THF as a solvent, with CuTC and Pd₂(dba)₃·CHCl₃ as catalysts, achieves moderate yields (~65%) under argon . Microwave-assisted synthesis (e.g., 81% yield in 3 minutes) significantly improves efficiency compared to conventional heating (69% in 7 hours) by enhancing reaction kinetics and reducing side products .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization relies on multi-technique approaches:

- NMR Spectroscopy : ¹H/¹³C-NMR identifies proton environments and confirms substituent positions (e.g., methoxy groups at δ ~3.8 ppm for OCH₃) .

- Mass Spectrometry : High-resolution MS (e.g., m/z 435 [M⁺]) confirms molecular weight and isotopic patterns .

- X-ray Crystallography : Single-crystal analysis (e.g., R factor = 0.068) resolves bond lengths and dihedral angles, critical for verifying the thiazolidinone-thiazole linkage .

Q. What spectroscopic techniques are essential for detecting tautomeric or conformational equilibria in this compound?

- Methodological Answer : IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹), while dynamic NMR (variable-temperature studies) monitors tautomeric shifts, such as thione-thiol equilibria in analogous triazole-thiol derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while adhering to green chemistry principles?

- Methodological Answer :

- Solvent Selection : Replace THF with bio-based solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .

- Catalyst Recycling : Use immobilized Pd nanocatalysts to minimize metal leaching and improve reusability .

- Microwave Assistance : Achieve >90% yield in <10 minutes by optimizing microwave power (e.g., 300 W) and solvent dielectric properties .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., metsulfuron methyl for enzyme inhibition studies) to calibrate activity thresholds .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

- Dose-Response Analysis : Conduct IC₅₀ comparisons across cell lines (e.g., cancer vs. non-cancerous) to assess selectivity .

Q. What computational strategies predict the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- DFT Calculations : Model hydrolysis pathways (e.g., susceptibility of the methanone group to nucleophilic attack) using Gaussian09 with B3LYP/6-31G* basis sets .

- QSAR Modeling : Correlate logP values with biodegradation rates using EPI Suite™ to estimate half-lives in soil/water .

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate using Molinspiration tools to show hindered sites (e.g., ortho-substituted phenyl groups reduce coupling efficiency by ~30%) .

- Hammett Analysis : Quantify electronic effects (σ⁺ values) of substituents on reaction rates; electron-withdrawing groups (e.g., -NO₂) accelerate oxidative addition in Pd-catalyzed steps .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.